4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
4-(4-Chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a para-chlorophenyl group at the 4-position, a cycloheptylamine substituent at the carboxamide nitrogen, and a pyrrole ring at the 3-position of the thiophene core.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-cycloheptyl-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c23-17-11-9-16(10-12-17)19-15-27-21(20(19)25-13-5-6-14-25)22(26)24-18-7-3-1-2-4-8-18/h5-6,9-15,18H,1-4,7-8H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLKSXRYAJPKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Substitution with Chlorophenyl Group: The thiophene ring is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Pyrrole Moiety: The resulting intermediate undergoes a Vilsmeier-Haack reaction to introduce the formyl group, followed by a Paal-Knorr synthesis to form the pyrrole ring.
Cycloheptyl Amide Formation: Finally, the compound is reacted with cycloheptylamine under amide coupling conditions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for developing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.
Biology
The compound is being investigated for its potential bioactive properties :
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens.
- Antifungal Properties : Similar compounds have shown efficacy against fungal infections, making this compound a candidate for further exploration.
- Anticancer Activity : Research indicates that derivatives of similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation signals.
Medicine
In medicinal chemistry, this compound is explored as a potential drug candidate. Its ability to modulate specific biological pathways makes it relevant for treating diseases such as cancer and infections. The exact mechanisms of action involve binding to specific molecular targets like enzymes or receptors.
Industry
This compound has applications in the development of advanced materials, particularly in the fields of organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for use in electronic devices.
Case Studies
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
- Antimicrobial Research : Research published in Pharmaceutical Biology indicated that similar compounds showed promising activity against resistant strains of bacteria, highlighting the need for further investigation into their mechanisms and efficacy.
- Material Science Applications : A recent study explored the use of thiophene derivatives in organic solar cells, showing improved efficiency due to their electronic properties .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
The patent in describes thiophene-2-carboxylate derivatives with pyrazolo[3,4-d]pyrimidine and chromen-4-one moieties. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Findings :
- The pyrrole substituent at the 3-position may confer distinct electronic effects compared to the pyrazolo-pyrimidine system, altering binding interactions in biological targets .
Chlorophenyl-Containing Derivatives ()
lists chlorophenyl-containing piperazine derivatives (e.g., cetirizine-related compounds). While these are pharmacologically distinct (antihistamines), structural parallels include:
Table 2: Chlorophenyl Group Impact
Key Findings :
- The para-chlorophenyl group is a common pharmacophore in both sets of compounds, suggesting its role in enhancing binding affinity through hydrophobic or halogen-bonding interactions .
Hypothetical Pharmacological Implications
While direct activity data for the target compound are unavailable, inferences can be drawn:
- Kinase Inhibition : Thiophene-carboxamides in are linked to kinase modulation (e.g., pyrazolo-pyrimidine derivatives as JAK/STAT inhibitors). The target compound’s pyrrole substituent might shift selectivity toward other kinases (e.g., MAPK or EGFR families) .
- Metabolic Stability : The cycloheptyl group could reduce CYP450-mediated metabolism compared to smaller alkyl chains, extending half-life.
Biological Activity
The compound 4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure
The molecular structure of 4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide features:
- A thiophene ring, which contributes to its electron-rich nature.
- A pyrrole moiety, known for its biological relevance.
- A 4-chlorophenyl group that enhances lipophilicity and potential receptor interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈ClN₃OS |
| Molecular Weight | 323.83 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that compounds similar to 4-(4-chlorophenyl)-N-cycloheptyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrrole and thiophene have shown efficacy against various cancer cell lines:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.
Case Study: Antitumor Effects
A study focusing on related thiophene derivatives demonstrated IC50 values ranging from 10 to 30 µM against human lung carcinoma cells, suggesting a promising lead for further development in anticancer therapies .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Compounds containing thiophene and pyrrole rings have been documented to exhibit:
- Antibacterial Effects : Active against Gram-positive bacteria such as Staphylococcus aureus with MIC values around 12.5 µg/mL.
- Antifungal Properties : Effective against strains like Candida albicans with varying degrees of inhibition .
Research Findings
In vitro studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis, indicating potential applications in treating bacterial infections .
Anti-inflammatory and Analgesic Properties
The compound may also possess anti-inflammatory effects, as indicated by its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of pyrrole derivatives. Compounds similar to the one have shown promise in modulating pathways involved in neurodegenerative diseases, possibly through their antioxidant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
